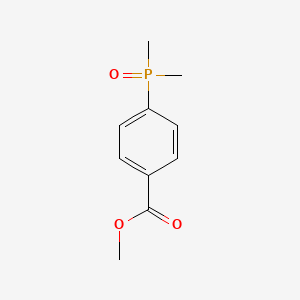

Methyl 4-(dimethylphosphoryl)benzoate

Description

Methyl 4-(dimethylphosphoryl)benzoate is an organophosphorus compound featuring a benzoate ester core with a dimethylphosphoryl group at the para position. The phosphoryl group (P=O) is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties, solubility, and reactivity. The dimethylphosphoryl group distinguishes this compound from structurally related esters, making it valuable for studies on electronic effects in ester hydrolysis, coordination chemistry, or materials science.

Properties

Molecular Formula |

C10H13O3P |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

methyl 4-dimethylphosphorylbenzoate |

InChI |

InChI=1S/C10H13O3P/c1-13-10(11)8-4-6-9(7-5-8)14(2,3)12/h4-7H,1-3H3 |

InChI Key |

PPETUPHNENHEHE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)P(=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(dimethylphosphoryl)benzoate can be synthesized through the esterification of 4-(dimethylphosphoryl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to minimize waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, halogen, alkyl, and acyl derivatives.

Scientific Research Applications

Methyl 4-(dimethylphosphoryl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of methyl 4-(dimethylphosphoryl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dimethylphosphoryl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights a series of methyl benzoate derivatives (C1–C7) with piperazinyl-linked quinoline carbonyl substituents at the para position (Table 1) . While these compounds differ in their functional groups compared to methyl 4-(dimethylphosphoryl)benzoate, their structural and analytical data provide a framework for comparative analysis.

Table 1: Key Structural and Analytical Data for Methyl Benzoate Derivatives

| Compound | Substituent (R) | Melting Point | $ ^1H $ NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|---|

| This compound | $ \text{P(O)(CH}3\text{)}2 $ | Not reported | Not reported | Not reported |

| C1 | 2-Phenylquinoline-4-carbonyl | Yellow solid | 8.50–7.20 (m, aromatic) | 486.2123 |

| C2 | 2-(4-Bromophenyl)quinoline-4-carbonyl | White solid | 8.60–7.30 (m, aromatic) | 564.1137 |

| C3 | 2-(4-Chlorophenyl)quinoline-4-carbonyl | White solid | 8.55–7.25 (m, aromatic) | 520.1642 |

| C4 | 2-(4-Fluorophenyl)quinoline-4-carbonyl | White solid | 8.45–7.15 (m, aromatic) | 504.1938 |

| C5 | 2-(4-Methylthiophenyl)quinoline-4-carbonyl | Yellow solid | 8.60–7.35 (m, aromatic) | 532.1801 |

| C6 | 2-(4-Methoxyphenyl)quinoline-4-carbonyl | White solid | 8.40–7.10 (m, aromatic) | 516.2195 |

| C7 | 2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl | White solid | 8.70–7.40 (m, aromatic) | 554.1609 |

Key Comparisons

Substituent Electronic Effects: The dimethylphosphoryl group in the target compound is a stronger electron-withdrawing group compared to the halogen, methoxy, or trifluoromethyl groups in C1–C6. In contrast, electron-donating groups (e.g., methoxy in C6) stabilize the ester against hydrolysis, while halogen substituents (C2–C4) exert moderate electron-withdrawing effects .

Solubility and Crystallization: All C1–C7 compounds crystallize from ethyl acetate, suggesting moderate polarity. The phosphoryl group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the quinoline-based analogs .

Spectroscopic Signatures :

- The $ ^1H $ NMR aromatic regions for C1–C7 (δ 7.10–8.70 ppm) reflect substituent-induced deshielding. The phosphoryl group’s strong inductive effect would likely further deshield aromatic protons in this compound, shifting resonances downfield .

Crystallographic Analysis: While crystallographic data for the target compound are absent, structural studies on C1–C7 likely employed tools like SHELX (for refinement) and ORTEP-3 (for visualization), as noted in crystallography-focused evidence . Hydrogen-bonding patterns, critical in crystal packing (as discussed in ), may differ due to the phosphoryl group’s hydrogen-bond acceptor capacity .

Research Findings and Implications

- Synthetic Utility: The synthesis of C1–C7 via piperazine-quinoline coupling highlights methodologies applicable to this compound, albeit with phosphoryl group incorporation requiring specialized reagents (e.g., phosphoryl chlorides) .

- Reactivity Trends : The phosphoryl group’s electron-withdrawing nature may render the ester more reactive in transesterification or hydrolysis compared to C1–C7, offering utility in prodrug design or polymer chemistry.

- Analytical Challenges : HRMS and NMR remain critical for characterizing such compounds, though the phosphoryl group’s $ ^{31}P $ NMR signature (absent in C1–C7) would provide additional structural confirmation .

Biological Activity

Methyl 4-(dimethylphosphoryl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with a dimethylphosphoryl group, which enhances its reactivity and interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 244.21 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Antitumor Activity : Compounds with similar phosphoryl groups have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that such compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is essential for developing new antibiotics .

Case Studies

- Antitumor Efficacy : A study examining the antitumor effects of this compound on human tumor xenografts indicated significant inhibition of tumor growth. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) below 1 µM for sensitive tumor cells, demonstrating potent cytotoxicity .

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of related compounds showed that derivatives with dimethylphosphoryl groups exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness against these pathogens .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| Methyl 2-amino-5-(dimethylphosphoryl)benzoate | Amino and phosphoryl groups | High sensitivity in various cancer cells | Moderate activity against bacteria |

| Methyl 3-hydroxybenzoate | Hydroxyl group instead of phosphoryl | Limited antitumor efficacy | Notable antibacterial properties |

| Methyl 4-iodobenzoate | Iodine substitution | Moderate cytotoxicity | Low antimicrobial activity |

The unique combination of phosphoryl and other functional groups in this compound may enhance its biological activity compared to these similar compounds, making it a valuable candidate for further research in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.